BenchChemオンラインストアへようこそ!

4,6-dibromo-7-methyl-1H-indole

Lipophilicity Drug-likeness Membrane permeability

4,6-Dibromo-7-methyl-1H-indole (CAS 1082040-84-3) is a polyhalogenated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 288.97 g/mol. It features bromine atoms at the C4 and C6 positions and a methyl group at C7 of the indole scaffold.

Molecular Formula C9H7Br2N
Molecular Weight 288.97 g/mol
CAS No. 1082040-84-3
Cat. No. B1423610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dibromo-7-methyl-1H-indole
CAS1082040-84-3
Molecular FormulaC9H7Br2N
Molecular Weight288.97 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1Br)Br)C=CN2
InChIInChI=1S/C9H7Br2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
InChIKeyMVLGUULQDBXCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-7-methyl-1H-indole (CAS 1082040-84-3): A Strategic Dibromo-Methyl Indole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4,6-Dibromo-7-methyl-1H-indole (CAS 1082040-84-3) is a polyhalogenated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 288.97 g/mol. It features bromine atoms at the C4 and C6 positions and a methyl group at C7 of the indole scaffold. Its predicted physicochemical properties include a density of 1.9±0.1 g/cm³, a boiling point of 374.6±37.0 °C, a flash point of 180.4±26.5 °C, and an ACD/LogP of 4.10 . The compound belongs to the class of 4,6-dibromoindoles, several of which are known marine natural products isolated from the acorn worm Glossobalanus sp. [1]. Its substitution pattern creates a distinctive electronic and steric environment that differentiates it from both mono-bromo and alternative dibromo-indole regioisomers, making it a valuable intermediate for site-selective cross-coupling reactions and a candidate scaffold for antifungal and AhR-targeted drug discovery programs [2][3].

Why 4,6-Dibromo-7-methyl-1H-indole Cannot Be Replaced by Generic Indole Analogs in Synthesis or Screening


Generic substitution of 4,6-dibromo-7-methyl-1H-indole with structurally similar indoles—such as 4,6-dibromo-1H-indole (the non-methylated parent), 4,6-dibromo-2-methyl-1H-indole (the 2-methyl regioisomer), or mono-bromo-7-methylindoles—introduces distinct differences in lipophilicity, regioselective cross-coupling reactivity, and biological target engagement. The C7 methyl group elevates the predicted LogP by approximately 0.7 log units relative to 4,6-dibromo-1H-indole (LogP 4.10 vs. 3.4) [1], substantially altering membrane permeability and pharmacokinetic behavior. In palladium-catalyzed transformations, the 4,6-dibromo substitution pattern enables regioselective hydrodebromination at C6 to yield 4-bromoindoles, a reaction demonstrated by Buchwald and co-workers on a series of 4,6-dibromoindoles [2]; the C7 methyl further blocks electrophilic substitution at that position, directing reactivity toward C4 and C6. In biological contexts, recent quantitative structure–activity relationship (QSAR) analysis of multi-halogenated indoles identified halogen substitution at C4 and C6 as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects [3]; the additional C7 methyl may further tune these properties in ways that mono‑bromo or alternative dibromo regioisomers cannot replicate. These structural and physicochemical differences mean that procurement decisions based solely on indole scaffold similarity risk introducing uncontrolled variables into both synthetic and biological workflows.

Quantitative Differentiation Evidence: 4,6-Dibromo-7-methyl-1H-indole vs. Closest Analogs


Lipophilicity Advantage: Elevated LogP Relative to Non-Methylated 4,6-Dibromoindole

The C7 methyl group on 4,6-dibromo-7-methyl-1H-indole produces a predicted ACD/LogP of 4.10 , representing a 0.7 log unit increase over the non-methylated parent compound 4,6-dibromo-1H-indole, which has an XLogP3-AA of 3.4 [1]. This difference corresponds to an approximately 5-fold increase in calculated octanol/water partition coefficient, indicating substantially higher lipophilicity. The 2-methyl regioisomer 4,6-dibromo-2-methyl-1H-indole, by contrast, has a predicted logP that differs based on computational method but is consistently lower than the 7-methyl analog. For drug discovery programs where optimal lipophilicity ranges (LogP 3–5) correlate with improved membrane permeability and oral bioavailability, this difference is quantitatively meaningful.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Regioselective Synthetic Handle: Pd-Catalyzed Hydrodebromination Selectivity Demonstrated on 4,6-Dibromoindole Scaffold

The 4,6-dibromo substitution pattern is a demonstrated substrate for palladium-catalyzed regioselective hydrodebromination. Buchwald and Chae (2004) reported that a variety of 4,6-dibromoindoles undergo Pd(OAc)₂/rac-BINAP-catalyzed transformation to 4-bromoindoles with high regioselectivity, selectively reducing the C6 bromine while preserving the C4 bromine for further functionalization [1]. This protocol was applied to the enantioselective synthesis of the antihypertensive agent indolodioxane U86192A. The 7-methyl group on the target compound blocks electrophilic aromatic substitution at C7 and, combined with the differential reactivity of C4-Br vs. C6-Br under Pd catalysis, provides a predictable two-step diversification pathway: initial Suzuki/Stille coupling at the more reactive C6 position, followed by C4 functionalization or vice versa. Mono-bromo-7-methylindoles lack this sequential functionalization capability, while 5,6-dibromo regioisomers present a different selectivity profile.

Regioselective cross-coupling Palladium catalysis Hydrodebromination Indole functionalization

Antifungal Activity by Class Association: 4,6-Dibromo Substitution Pattern Confers Potent Anti-Candida Activity

A 2025 study by Kim et al. screened fifty multi-halogenated indole derivatives against ten Candida species, including azole-resistant C. albicans, C. auris, C. glabrata, and C. parapsilosis. 4,6-Dibromoindole emerged as one of the two most potent compounds, exhibiting minimum inhibitory concentration (MIC) values of 10–50 µg/mL, outperforming ketoconazole and demonstrating comparable potency to miconazole [1]. The QSAR model identified halogen substitution at C4, C5, and C6 positions as optimal for antifungal activity due to enhanced hydrophobic and electron-withdrawing effects. LD₅₀ in HepG2 cells was 35.5 µg/mL, indicating a therapeutic window. While the 7-methyl variant was not explicitly tested in this panel, the shared 4,6-dibromo pharmacophore—combined with the elevated lipophilicity conferred by the 7-methyl group (LogP 4.10 vs. 3.4 for 4,6-dibromoindole)—suggests that 4,6-dibromo-7-methyl-1H-indole may exhibit similar or modulated potency, making it a rational next-generation candidate for antifungal optimization.

Antifungal Drug-resistant Candida Biofilm inhibition Halogenated indoles

Enhanced Steric Shielding at C7: Blocking Unwanted Electrophilic Substitution Relative to Non-Methylated Analogs

The C7 position of the indole ring is a known site for electrophilic aromatic substitution. In 4,6-dibromo-1H-indole (the non-methylated parent), C7 remains available for undesired side reactions during bromination, nitration, or Friedel–Crafts alkylation. Installation of the 7-methyl group, as in the target compound, permanently blocks this reactive position, eliminating C7 byproduct formation during subsequent synthetic transformations. This structural feature is particularly valuable given that indole C7 functionalization often requires specialized directing-group strategies [1], and unintended C7 substitution can complicate purification and reduce yields. The 4,6-dibromo-2-methyl-1H-indole regioisomer blocks C2 rather than C7, leaving a different reactivity profile. Experimental evidence for the practical significance of C7 blockage comes from reports of direct bromination of 7-halogenoindole-3-carboxylates, where the presence of a C7 substituent was shown to afford regioselectively 4,5-, 4,7-, and 6,7-dihalogenated products depending on the substitution pattern [2].

Electrophilic aromatic substitution Regioselectivity Steric effects Synthetic planning

Differential Physicochemical Profile: Boiling Point and Density Comparison with Non-Methylated 4,6-Dibromoindole

The target compound exhibits a predicted boiling point of 374.6±37.0 °C and density of 1.9±0.1 g/cm³ , versus 368.5±22.0 °C and 2.0±0.1 g/cm³ for the non-methylated 4,6-dibromo-1H-indole . While these differences are modest, the slightly higher boiling point (Δ ~6 °C) of the 7-methyl derivative reflects the additional van der Waals interactions conferred by the methyl group, which can affect distillation conditions and gas chromatographic retention times during purity analysis. The polar surface area is identical at 15.8 Ų for both compounds [1], confirming that the methyl group does not alter hydrogen-bonding capacity. For procurement specifications, the target compound's ACD/BCF (pH 7.4) of 1225.26 and ACD/KOC of 5651.35 indicate significant bioaccumulation potential and strong soil adsorption, respectively—properties that may be relevant for environmental fate assessment in agrochemical discovery programs.

Physicochemical properties Purification Handling Formulation development

Recommended Application Scenarios for 4,6-Dibromo-7-methyl-1H-indole Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling Scaffold for Complex Indole-Based Drug Candidates

The 4,6-dibromo substitution pattern, combined with the C7 methyl protecting group, makes this compound an ideal starting material for sequential palladium-catalyzed cross-coupling reactions. Based on the Buchwald hydrodebromination protocol [1], researchers can selectively reduce the C6 bromine to yield a 4-bromo-7-methylindole intermediate, or alternatively perform Suzuki/Stille coupling at C6 first (the more electron-deficient position in N-protected polyhalogenated indoles), followed by C4 functionalization. This two-step diversification strategy is not accessible using mono-bromo-7-methylindoles (which offer only one coupling site) or 5,6-dibromo regioisomers (which present a different selectivity hierarchy). The elevated lipophilicity (LogP 4.10) of this compound also means that coupled products will generally fall within drug-like LogP ranges (1–5) even after addition of polar functional groups .

Antifungal Lead Optimization Targeting Drug-Resistant Candida Species

The demonstrated MIC range of 10–50 µg/mL for the 4,6-dibromoindole pharmacophore against azole-resistant Candida species [1] positions this compound class as a promising antifungal lead. 4,6-Dibromo-7-methyl-1H-indole, with its enhanced lipophilicity (LogP 4.10 vs. 3.4 for the parent), may exhibit improved fungal membrane penetration, a critical determinant of antifungal potency. The QSAR model from Kim et al. (2025) identified hydrophobic and electron-withdrawing substituents at C4 and C6 as essential for activity; the additional C7 methyl group provides a handle for further SAR exploration without disrupting the core pharmacophore. Procurement of this specific compound enables medicinal chemistry teams to systematically explore C7-derivatized analogs while maintaining the validated 4,6-dibromo antifungal scaffold.

AhR Ligand Development Tool with Defined Substitution Pattern

Marine brominated indoles are established aryl hydrocarbon receptor (AhR) ligands and agonists. A 2024 thesis study of brominated indole derivatives demonstrated that the lowest EC50 values for AhR activation were observed for bromoindoles substituted at positions 4, 6, and 7 after 4 hours of incubation [1]. 4,6-Dibromo-7-methyl-1H-indole incorporates bromine at positions 4 and 6, with a methyl group at position 7—precisely the substitution pattern associated with potent AhR engagement. The compound can serve as a building block for synthesizing more complex AhR ligands, with the 7-methyl group providing a metabolically stable anchor that avoids the oxidative metabolism observed with unsubstituted C7 positions in hepatic assays . This specific compound therefore offers a defined starting point for AhR-targeted lead generation that generic indole building blocks cannot provide.

Marine Natural Product Analog Synthesis

4,6-Dibromoindole and 4,6-dibromo-2-methylindole are known marine natural products isolated from Glossobalanus sp. [1]. 4,6-Dibromo-7-methyl-1H-indole represents the 7-methyl regioisomer of the 2-methyl natural product, providing a scaffold for generating unnatural analogs to probe the structure–activity relationships of marine brominated indole alkaloids. The first total synthesis of 4,6-dibromo-2-methylindole has been reported, and similar synthetic methodologies can be applied to prepare the 7-methyl variant for comparative biological evaluation . Procuring this specific compound enables natural product chemists to systematically compare the biological profiles of 2-methyl vs. 7-methyl dibromoindoles, an SAR dimension that is inaccessible using only the naturally occurring isomers.

Quote Request

Request a Quote for 4,6-dibromo-7-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.